5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a carboxamide group, a thiadiazole ring, and halogen atoms (chlorine and fluorine). The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride (POCl3) under reflux conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an amine, such as 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing halogen atoms
Scientific Research Applications
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Material Science: The unique structural features of the compound make it suitable for use in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool in biological studies to investigate its interactions with biological targets and pathways.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and advanced materials for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- 5-chloro-N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
- 5-chloro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both chlorine and fluorine atoms, along with the thiadiazole ring, contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C19H13ClFN3O2S |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
5-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-9-7-15-13(8-14(9)20)10(2)16(26-15)18(25)23-19-22-17(24-27-19)11-3-5-12(21)6-4-11/h3-8H,1-2H3,(H,22,23,24,25) |
InChI Key |
WVYGBXQCJWSQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.